![molecular formula C7H12N4O2 B14175253 3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione CAS No. 3875-55-6](/img/structure/B14175253.png)
3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at the 1 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained in high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 1,4-bis(4-methoxyphenyl)-3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dithione
- 3,3a,4,6a-tetramethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dithione
Uniqueness
3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
3875-55-6 |
|---|---|
Formule moléculaire |
C7H12N4O2 |
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
3a-ethyl-6a-methyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C7H12N4O2/c1-3-7-6(2,8-4(12)10-7)9-5(13)11-7/h3H2,1-2H3,(H2,8,10,12)(H2,9,11,13) |
Clé InChI |
UCHDTHAIFKUJHI-UHFFFAOYSA-N |
SMILES canonique |
CCC12C(NC(=O)N1)(NC(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


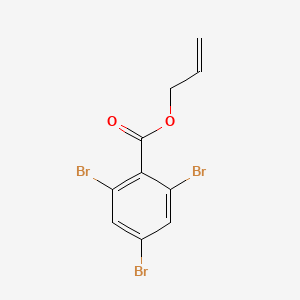

![2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14175190.png)
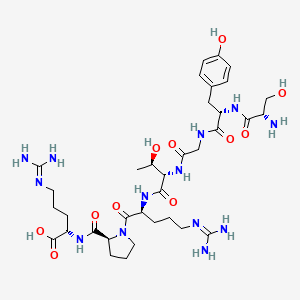
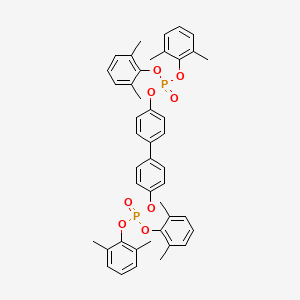
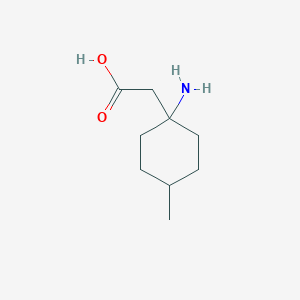

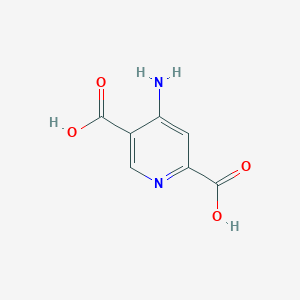
![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)





